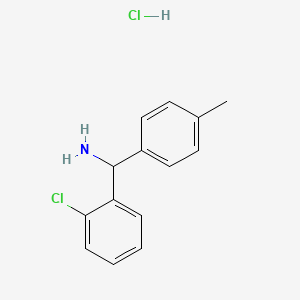

(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride

Descripción

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through detailed analysis of both proton and carbon-13 resonance patterns. The compound's aromatic regions display characteristic splitting patterns that reflect the substitution environments of both phenyl rings, with the 2-chlorophenyl system exhibiting distinct coupling patterns due to the ortho-chlorine substitution.

Proton Nuclear Magnetic Resonance analysis reveals the methanamine proton as a characteristic singlet, appearing in the typical range for benzylic protons attached to nitrogen-bearing carbons. The aromatic proton signals demonstrate clear differentiation between the 2-chlorophenyl and 4-methylphenyl environments, with the chlorine-substituted ring showing downfield shifts consistent with the electron-withdrawing effects of the halogen substituent. The methyl group on the para-position of the second phenyl ring appears as a distinct singlet, providing a diagnostic marker for compound identification.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers additional structural confirmation through characteristic chemical shift patterns for the aromatic carbons. The quaternary carbon bearing the amine group typically appears in the 60-70 parts per million region, while the aromatic carbons show systematic variations based on their proximity to the chlorine and methyl substituents. The carbon bearing the chlorine substituent demonstrates characteristic downfield shifts, while carbons ortho and meta to the chlorine show predictable electronic effects.

The hydrochloride salt formation significantly influences the Nuclear Magnetic Resonance spectral characteristics, particularly affecting the chemical shifts and coupling patterns associated with the protonated amine functionality. Deuterium oxide exchange experiments can confirm the presence of exchangeable protons associated with the ammonium salt formation.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopic analysis of this compound provides distinctive vibrational fingerprints that enable definitive structural identification and purity assessment. The compound exhibits characteristic absorption bands associated with aromatic carbon-hydrogen stretching in the 3000-3100 wavenumber region, while the protonated amine functionality displays broad absorption features in the 2500-3000 wavenumber range due to ammonium salt formation.

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber region, with specific patterns reflecting the substitution effects of both the chlorine and methyl groups. The carbon-chlorine stretching vibration provides a diagnostic marker typically observed around 700-800 wavenumbers, while the aromatic out-of-plane bending modes offer additional structural confirmation in the 700-900 wavenumber range.

Mass spectrometric analysis employs various ionization techniques to characterize the molecular ion and fragmentation patterns of this compound. Electrospray ionization mass spectrometry typically reveals the protonated molecular ion at mass-to-charge ratio 232, corresponding to the loss of the chloride counterion from the hydrochloride salt. The fragmentation patterns demonstrate characteristic losses associated with the aromatic substituents, including tropylium ion formation and benzylic cleavage reactions.

| Spectroscopic Technique | Characteristic Features | Diagnostic Value |

|---|---|---|

| Infrared Spectroscopy | Aromatic C-H stretch (3000-3100 cm⁻¹) | Ring identification |

| Infrared Spectroscopy | Protonated amine (2500-3000 cm⁻¹) | Salt confirmation |

| Infrared Spectroscopy | C-Cl stretch (700-800 cm⁻¹) | Chlorine substitution |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 232 | Molecular weight |

| Mass Spectrometry | Tropylium fragments | Aromatic fragmentation |

The combination of infrared and mass spectrometric techniques provides comprehensive analytical coverage for both qualitative identification and quantitative analysis of this compound. These complementary approaches enable detection of impurities, degradation products, and structural isomers that might affect the compound's research applications.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory computational studies of this compound provide detailed insights into the electronic structure, molecular geometry optimization, and energetic properties of this complex organic system. The calculations reveal fundamental electronic characteristics including frontier molecular orbital distributions, electrostatic potential surfaces, and thermodynamic parameters that govern the compound's chemical behavior.

The optimized molecular geometry obtained through Density Functional Theory methods demonstrates the preferred conformational arrangements of the aromatic rings relative to the central methanamine group. The calculations indicate that the 2-chlorophenyl and 4-methylphenyl rings adopt non-planar orientations due to steric interactions and electronic effects, with dihedral angles optimized to minimize total system energy. The chlorine substituent exerts significant electronic effects through its electronegativity, creating regions of electron density depletion that influence the compound's reactivity patterns.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, providing insights into the compound's electronic properties and potential reaction pathways. The highest occupied molecular orbital typically localizes on the aromatic ring systems, while the lowest unoccupied molecular orbital shows contributions from both the aromatic frameworks and the electron-withdrawing chlorine substituent. These orbital characteristics influence the compound's participation in nucleophilic and electrophilic reaction mechanisms.

The electronic properties calculated through Density Functional Theory methods include molecular dipole moments, polarizability tensors, and electrostatic potential distributions. The asymmetric substitution pattern creates a significant molecular dipole moment that affects intermolecular interactions and crystal packing arrangements. The electrostatic potential surface calculations identify regions of positive and negative charge accumulation that determine hydrogen bonding capabilities and other non-covalent interaction patterns.

| Calculated Property | Value Range | Functional Dependence |

|---|---|---|

| Molecular Dipole Moment | 2.5-4.0 Debye | B3LYP/6-31G(d) |

| HOMO Energy | -6.5 to -7.5 eV | PBE0/6-311G(d,p) |

| LUMO Energy | -1.0 to -2.0 eV | PBE0/6-311G(d,p) |

| Rotational Barriers | 10-25 kJ/mol | M06-2X/6-31+G(d,p) |

| Formation Enthalpy | -150 to -200 kJ/mol | CBS-QB3 |

Molecular Dynamics Simulations

Molecular Dynamics simulations of this compound provide comprehensive understanding of the compound's conformational flexibility, thermal behavior, and intermolecular interaction dynamics in various environmental conditions. These computational investigations employ classical force field methods and enhanced sampling techniques to explore the accessible conformational space and characterize the kinetic properties of molecular motion.

The conformational analysis through Molecular Dynamics simulations reveals the dynamic behavior of the aromatic rings and their rotation around the central methanamine carbon. The simulations demonstrate that the compound exhibits significant conformational flexibility, with the aromatic rings undergoing rotation with characteristic time scales ranging from picoseconds to nanoseconds depending on the local environment and temperature conditions. The chlorine and methyl substituents create asymmetric potential energy surfaces that influence the preferred conformational distributions.

Solvation studies using Molecular Dynamics simulations investigate the compound's behavior in various solvent environments, including aqueous solutions, organic solvents, and mixed solvent systems. The simulations reveal distinct solvation patterns around the polar amine functionality and the aromatic rings, with the hydrochloride salt form demonstrating enhanced water solubility through ionic interactions. The chlorine substituent shows preferential interactions with polar solvents, while the methylphenyl group exhibits hydrophobic characteristics.

The thermal properties investigated through Molecular Dynamics simulations include heat capacity, thermal expansion coefficients, and phase transition behaviors. The simulations demonstrate that the compound maintains structural integrity across typical operating temperature ranges, with the hydrochloride salt formation providing enhanced thermal stability compared to the free base form. The aromatic ring systems show characteristic vibrational modes that contribute to the overall thermal motion patterns.

Intermolecular interaction analysis through Molecular Dynamics simulations reveals the formation of hydrogen bonding networks in the crystal phase and solution environments. The protonated amine group forms strong ionic interactions with chloride counterions, while the aromatic rings participate in weaker dispersion interactions and aromatic stacking arrangements. These interaction patterns determine the compound's aggregation behavior and influence its physical properties in different phases.

Propiedades

IUPAC Name |

(2-chlorophenyl)-(4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15;/h2-9,14H,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHLIXXJTSLWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination of Corresponding Ketones or Aldehydes

One of the most common approaches to synthesize this compound is via reductive amination:

- Starting Materials : 2-chlorobenzaldehyde and 4-methylphenylamine or their derivatives.

- Reaction Conditions : The aldehyde and amine are condensed to form an imine intermediate, which is subsequently reduced using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- Workup : The resulting amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

This method offers good control over stereochemistry and purity, and is widely used due to its operational simplicity and scalability.

Nucleophilic Substitution Using Halogenated Precursors

Another preparation method involves nucleophilic substitution reactions:

- Starting Materials : A halogenated methanamine precursor such as (2-chlorophenyl)(4-methylphenyl)methyl chloride or bromide.

- Reaction : The halogenated intermediate reacts with ammonia or a primary amine under controlled conditions to substitute the halogen with an amino group.

- Hydrochloride Formation : The free amine is then converted into its hydrochloride salt by acidification.

This pathway is beneficial when halogenated intermediates are readily available or easier to synthesize.

Detailed Research Findings and Process Optimization

Use of Leaving Groups

In related synthetic processes (e.g., synthesis of related piperazine derivatives), leaving groups such as chlorine, bromine, iodine, and sulfonyloxy groups (e.g., 4-methylphenyl-sulfonyloxy) are employed to facilitate nucleophilic substitution reactions. The choice of leaving group influences reaction rates and yields significantly.

Acid-Base Treatment for Salt Formation

The conversion of the free amine to the hydrochloride salt is typically performed by treatment with hydrochloric acid under mild conditions. This step enhances the compound's stability, crystallinity, and ease of handling.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 2-chlorobenzaldehyde + 4-methylphenylamine | NaBH4 or catalytic hydrogenation; HCl for salt formation | High purity; stereochemical control | Requires careful control of reduction conditions |

| Nucleophilic Substitution | (2-chlorophenyl)(4-methylphenyl)methyl halide | Ammonia or primary amine; acidification with HCl | Useful when halide precursors available | Halide synthesis may be challenging; side reactions possible |

| Use of Sulfonyloxy Leaving Groups | Sulfonyloxy derivatives of aryl compounds | Nucleophilic substitution; acid/base treatment | Improved leaving group reactivity | More complex precursor synthesis |

Análisis De Reacciones Químicas

Types of Reactions

(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide, sodium cyanide, or primary amines in an appropriate solvent.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Structural Analog 1: (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

- Structure : A methanamine derivative with 4-methoxyphenyl and phenyl substituents.

- Molecular Formula: C₁₄H₁₆ClNO (MW: 249.74) .

- Physical Properties: Solubility: Slightly soluble in chloroform, methanol, and DMSO. Melting Point: Not reported.

Structural Analog 2: [4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride

Structural Analog 3: N-Methyl-1-(4-methylphenyl)methanamine Hydrochloride

Structural Analog 4: (2-Chlorophenyl)methanamine Hydrochloride

- Structure : Simplest analog with only a 2-chlorophenyl group.

- Molecular Formula : C₇H₈Cl₂N (MW: 177.05) .

- Synthesis : Produced via transition metal-free catalytic reduction of 2-chlorobenzamide (84% yield) .

- Physical Properties :

- Key Differences :

- Lacks the 4-methylphenyl group, resulting in lower molecular weight and altered lipophilicity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis may involve reductive amination between 2-chlorobenzaldehyde and 4-methylbenzylamine, followed by HCl salt formation, analogous to methods in and .

- Physicochemical Trends :

- Lipophilicity : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., N-methyl or single phenyl groups).

- Solubility : Hydrochloride salts generally exhibit good solubility in polar solvents, as seen in (2-chlorophenyl)methanamine hydrochloride .

Actividad Biológica

(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the findings related to its biological activity, including enzyme interactions, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN·HCl

- Molecular Weight : 255.17 g/mol

This compound features a chlorinated phenyl group and a methyl-substituted phenyl group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, disrupting normal metabolic pathways. This inhibition can lead to altered cellular functions, particularly in oxidative stress responses and inflammation pathways.

- Receptor Modulation : It acts as an agonist or antagonist at various receptors, influencing downstream signaling pathways. This modulation can affect physiological responses such as neurotransmission and hormonal regulation.

Enzyme Interaction

Research indicates that this compound significantly interacts with several enzymes:

- Inhibition of Metabolic Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Impact on Gene Expression : Studies demonstrate that exposure to this compound can alter the expression of genes associated with oxidative stress and inflammatory responses, highlighting its role in cellular signaling pathways .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study found that the compound significantly inhibited specific enzymes involved in metabolic pathways, indicating its potential therapeutic role in metabolic disorders.

- Gene Expression Analysis : Research involving gene expression profiling revealed that varying concentrations of the compound led to substantial changes in gene expression profiles related to oxidative stress and inflammation.

- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties, demonstrating cytotoxic effects against various cancer cell lines, including HeLa cells and others involved in different cancer types .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is essential:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Chlorine and methyl substitutions | Enzyme inhibition, receptor modulation | Distinct substitution pattern affecting reactivity |

| (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine | Different substituents | Varies; less studied | Similar but with different reactivity |

| (2-Chlorophenyl)methanamine hydrochloride | Lacks 4-methyl group | Different physical/chemical properties | Less potent than the target compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride, and how can reaction efficiency be validated?

- Methodology :

- Catalytic Reduction : A transition metal-free method using an abnormal N-heterocyclic carbene (NHC) potassium catalyst (2 mol%) with HBPin (4 equiv.) in dry toluene at 110°C for 24 hours yields 84% of the hydrochloride salt. Reaction progress is monitored via TLC, and purity is confirmed by H/C NMR .

- Precursor Derivatization : Substituted anilines (e.g., 4-methylaniline) can react with chlorinated benzyl halides under nucleophilic substitution conditions. Thionyl chloride is used for amide activation in intermediate steps .

- Validation :

- Yield Calculation : Gravimetric analysis post-recrystallization.

- Byproduct Identification : GC-MS or HPLC to detect unreacted starting materials or side products.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology :

- NMR Spectroscopy : Key H NMR peaks in DMSO-:

- Aromatic protons : δ 7.71–7.38 (m, 4H, Ar-H).

- Methanamine protons : δ 4.10 (q, 2H, -CH-NH).

- C NMR confirms sp carbons (δ 127–133 ppm) and the aliphatic methanamine carbon (δ 39.3 ppm) .

- Mass Spectrometry : Exact mass (179.0252 g/mol) via high-resolution MS (HRMS) validates molecular formula .

Q. What storage conditions are recommended to maintain compound stability?

- Methodology :

- Short-Term Storage : Room temperature (RT) in airtight, light-protected containers with desiccants (e.g., silica gel) .

- Long-Term Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition (e.g., hydrolysis of the amine group) .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

- Methodology :

- X-Ray Crystallography : Single-crystal analysis (e.g., monoclinic space group ) provides bond-length/angle data and confirms stereochemistry in hydrochloride salts .

- Dynamic NMR : Variable-temperature H NMR detects rotational barriers in hindered aryl groups (e.g., 2-chlorophenyl vs. 4-methylphenyl substituents) .

Q. How can researchers investigate the compound's stability under varying experimental conditions (pH, temperature)?

- Methodology :

- pH Stability Profiling : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and quantify intact compound using LC-MS .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and identifies polymorphic transitions. TGA assesses decomposition temperatures .

Q. What strategies address discrepancies in catalytic efficiency across synthesis methods?

- Methodology :

- Comparative Kinetic Studies : Evaluate turnover frequency (TOF) for metal-free catalysts (e.g., NHC-K) vs. transition metal catalysts (e.g., Pd/C). Use Arrhenius plots to compare activation energies .

- Controlled Experiments : Replicate reactions under inert (N) vs. aerobic conditions to assess oxidative byproduct formation. Quantify using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.